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Compound of Interest

Compound Name:
tert-Butyl 3,3-dimethyl-5-

oxoazepane-1-carboxylate

CAS No.: 2031260-97-4

Cat. No.: B2564407

Get Quote

Executive Summary
Substituted azepanones (seven-membered cyclic ketones/lactams) have emerged as

"privileged scaffolds" in modern medicinal chemistry.[1] Unlike their five- and six-membered

counterparts (pyrrolidinones and piperidinones), azepanones offer unique conformational

flexibility that allows them to mimic peptide

-turns while maintaining sufficient rigidity to reduce the entropic cost of binding.

This guide details the application of azepan-4-ones as electrophilic traps/scaffolds for cysteine

protease inhibitors (specifically Cathepsin K/L) and azepan-2-ones (caprolactams) as

peptidomimetic cores for GPCR antagonists (e.g., CGRP).

Structural Classes and Pharmacological Logic[2]
The utility of the azepanone ring is dictated by the position of the carbonyl group relative to the

nitrogen.
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Scaffold Class
Structure
Description

Primary
Application

Key Mechanism

Azepan-2-one
Cyclic amide

(Caprolactam)

Peptidomimetics

(GPCRs, Kinases)

Constrains backbone

dihedral angles (

); mimics

-turn.

Azepan-4-one Cyclic ketone
Protease Inhibitors

(Cathepsins)

Acts as a covalent

electrophile

(reversible) or a

scaffold for P2/P3

binding elements.

Azepan-3-one Cyclic ketone
Spirocyclic library

generation

Precursor for Pictet-

Spengler reactions to

form tetrahydro-

-carbolines.[2]

Synthetic Application: Accessing the Scaffold
Efficient synthesis is the bottleneck in utilizing medium-sized rings. We recommend Ring-

Closing Metathesis (RCM) for its tolerance of functional groups and ability to generate the 4-

one core.

Workflow Visualization: RCM Route to Azepan-4-ones
The following diagram illustrates the critical pathway from linear precursors to the

functionalized scaffold.
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Caption: Figure 1. Modular synthesis of azepan-4-one scaffolds via Ring-Closing Metathesis

(RCM).

Protocol 1: Synthesis of -Boc-Azepan-4-one via RCM
Objective: Generate the seven-membered ketone core from a diallylamine precursor.

Reagents:

Precursor:

-Boc-N-(but-3-enyl)-2-aminoacetate (or similar diene)

Catalyst: Grubbs 2nd Generation Catalyst

Solvent: Dichloromethane (Anhydrous, degassed)

Step-by-Step Methodology:

Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a dilute

concentration (0.005 M) to favor intramolecular cyclization over intermolecular

polymerization.

Degassing: Sparge the solution with Argon for 20 minutes. Oxygen is detrimental to the

ruthenium carbene.

Initiation: Add Grubbs II catalyst (2–5 mol%) as a solid in one portion.

Reflux: Heat to reflux (40°C) for 12–24 hours. Monitor by TLC (stain with KMnO4 to visualize

the alkene).

Work-up: Evaporate solvent. Purify via flash chromatography (SiO2, Hexane/EtOAc).

Oxidation (If starting from alcohol): If the precursor yields an azepene-ol, perform a Dess-

Martin Periodinane oxidation to yield the ketone.

Hydrogenation: Dissolve the unsaturated azepinone in MeOH, add 10% Pd/C, and stir under

(1 atm) for 4 hours to reduce the double bond, yielding the saturated azepan-4-one.
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Critical Control Point: The dilution factor is critical. Concentrations >0.01 M significantly

increase dimer formation.

Biological Application: Cysteine Protease Inhibition
Substituted azepan-4-ones are potent inhibitors of Cathepsin K (bone resorption target) and

Cathepsin L. The ring nitrogen allows for easy attachment of "P2" and "P3" recognition

elements (often hydrophobic aromatic groups), positioning the ketone (or a derived nitrile) to

interact with the active site Cysteine-25.

Mechanistic Logic: The "Warhead" Concept
In azepanone-based inhibitors, the scaffold serves two roles:

Recognition: The ring substituents fill the S2 and S3 hydrophobic pockets of the enzyme.

Warhead: The C4-carbonyl (or an attached nitrile) forms a reversible

thioimidate/hemithioacetal adduct with the catalytic cysteine.

Cathepsin K
(Active Site Cys-25)

Enzyme-Inhibitor
Complex

 Nucleophilic Attack
(Thiol -> Carbonyl)

Azepan-4-one
Inhibitor

S2 Pocket
(Hydrophobic)

 P2 Substituent
Binding

 Reversible
Covalent Bond

 Orientation

Click to download full resolution via product page

Caption: Figure 2. Binding mechanism of azepanone inhibitors to the Cathepsin active site.
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Protocol 2: Cathepsin K FRET Inhibition Assay
Objective: Determine the

of synthesized azepan-4-one derivatives.

Materials:

Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

Substrate: Z-Phe-Arg-AMC (fluorogenic) or Z-Leu-Arg-MCA.

Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Methodology:

Activation: Dilute Cathepsin K in the assay buffer containing DTT (essential for cysteine

protease activity). Incubate for 15 min at RT.

Compound Plating: Prepare 3-fold serial dilutions of the azepanone test compounds in

DMSO. Transfer 1

L to a black 96-well plate.

Enzyme Addition: Add 89

L of activated enzyme solution to the wells. Incubate for 15 min to allow equilibrium binding.

Substrate Initiation: Add 10

L of the fluorogenic substrate (Final conc: 10

M).

Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 20 minutes at

25°C.

Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control

(100% activity). Fit data to a 4-parameter logistic equation to determine
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.

Data Interpretation:

Potent Inhibitors:

.[3]

Selectivity Check: Run parallel assays with Cathepsin L and S. Azepan-4-ones often show

selectivity driven by the P2 substituent (e.g., Leucine vs. Phenylalanine side chains).

Quantitative Structure-Activity Relationship (QSAR)
Trends
The following table summarizes the impact of substitution patterns on the azepanone ring

based on literature precedents (e.g., Marquis et al.).

Substitution Site Chemical Modification
Effect on
Potency/Selectivity

N1 (Ring Nitrogen) Sulfonamides / Amides

Critical for P3 pocket

occupancy. Bulky aromatics

(e.g., quinoline) enhance

Cathepsin L selectivity [1].[4]

C4 (Ketone) Reduction to Amine

Loss of "warhead" activity

unless coupled with a nitrile or

used as a pure scaffold.

C4 (Ketone) Conversion to Nitrile
Increases potency (reversible

covalent inhibitor).

C3/C5 (

-position)
Alkyl groups

Restricts conformation; can

improve metabolic stability but

may introduce steric clash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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